molecular formula C11H18O4 B2939335 Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate CAS No. 2031269-04-0

Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate

Cat. No.: B2939335
CAS No.: 2031269-04-0
M. Wt: 214.261
InChI Key: IFMPCMDGYHGFER-UHFFFAOYSA-N
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Description

Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate is an organic compound with the molecular formula C11H18O4 It is characterized by the presence of a cyclopropyl group attached to a propanoate ester, which is further substituted with a methoxy and oxo group

Properties

IUPAC Name

methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-14-9(12)3-5-11(7-8-11)6-4-10(13)15-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMPCMDGYHGFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CC1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate typically involves the reaction of cyclopropyl derivatives with methoxy and oxo-substituted propanoate esters. One common method includes the esterification of 3-cyclopropyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the methoxy and oxo groups can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
  • Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate
  • Methyl 3-cyclopropyl-3-oxopropionate

Uniqueness

Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical formula: C12_{12}H20_{20}O4_{4}. The compound features a cyclopropyl group, which is known for its unique reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound may possess antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains, suggesting that this class of compounds could be explored further for their potential as antimicrobial agents .

Anti-inflammatory Effects

There is emerging evidence that certain derivatives exhibit anti-inflammatory properties. In vitro assays have shown that these compounds can downregulate pro-inflammatory cytokines, which are critical in the inflammatory response . This suggests a potential therapeutic role in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have revealed that this compound may induce apoptosis in cancer cells. A study reported an IC50_{50} value indicating effective cytotoxicity at micromolar concentrations, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
Anti-inflammatoryDownregulation of cytokines
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, supporting its potential use in treating inflammatory conditions.

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